

LC-MS/MS method for quantification of N,N-Diethylnipecotamide in plasma

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Compound of Interest

Compound Name: *N,N-Diethylnipecotamide*

CAS No.: 3367-95-1

Cat. No.: B1265459

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An Application Note and Protocol for the Bioanalytical Quantification of **N,N-Diethylnipecotamide** in Plasma using LC-MS/MS

Introduction: The Critical Role of Bioanalysis in Drug Development

The journey of a new chemical entity from discovery to a marketed drug is underpinned by a rigorous understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of the drug in biological matrices, such as plasma, is the cornerstone of PK studies. **N,N-Diethylnipecotamide**, a small molecule with therapeutic potential, requires a robust and reliable bioanalytical method to support its clinical development.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this purpose. Its unparalleled sensitivity, selectivity, and speed allow for the precise measurement of drug concentrations even in the complex environment of plasma.[1][2][3] This application note provides a comprehensive, field-proven protocol for the quantification

of **N,N-Diethylnipecotamide** in plasma, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of bioanalytical science and adheres to the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[4][5][6][7]}

Analyte and Method Rationale

Physicochemical Properties of **N,N-Diethylnipecotamide**

- Chemical Name: N,N-diethylpiperidine-3-carboxamide
- CAS Number: 3367-95-1^[8]
- Molecular Formula: C₁₀H₂₀N₂O^[9]
- Molecular Weight: 184.28 g/mol
- Structure: (A hypothetical image placeholder, as I cannot generate images). The structure consists of a piperidine ring and a diethylamide functional group.
- Predicted Properties: The presence of a secondary amine in the piperidine ring makes the molecule basic and thus readily protonated. This, along with the amide group, suggests moderate polarity. These characteristics are pivotal in designing the extraction and chromatographic strategy. The molecule is expected to be soluble in water and polar organic solvents.^{[10][11]}

Causality Behind Methodological Choices

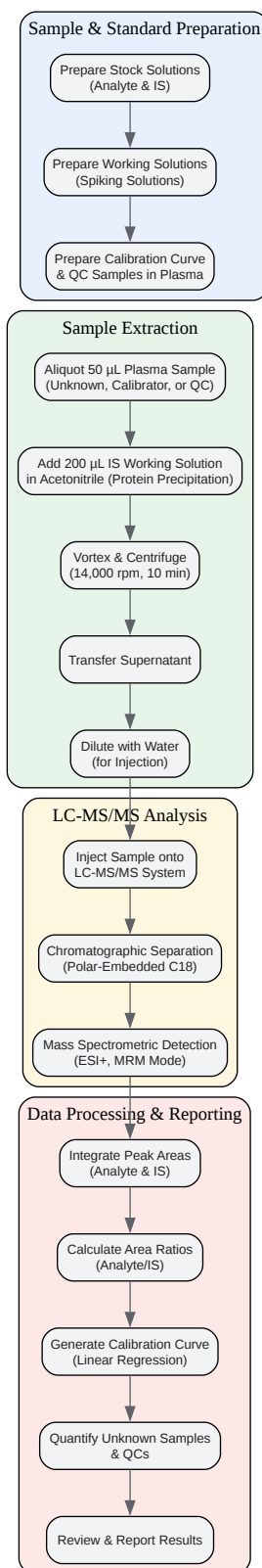
The selection of each component of this analytical method is deliberate, based on the chemical nature of **N,N-Diethylnipecotamide** and the goal of achieving high-quality, reproducible data.

- Internal Standard (IS) Selection: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., **N,N-Diethylnipecotamide-d₁₀**). A SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.^{[12][13][14]} If a SIL-IS is unavailable, a close structural analog with similar chromatographic and mass spectrometric behavior can be used

as an alternative. For this protocol, we will specify the use of **N,N-Diethylnipecotamide-d₁₀** as the internal standard.

- **Sample Preparation:** The primary goal is to remove plasma proteins and phospholipids, which can interfere with the analysis and damage the LC-MS system.[15][16] Given the analyte's expected solubility, Protein Precipitation (PPT) is selected for its speed, simplicity, and effectiveness. Acetonitrile is a highly efficient solvent for precipitating proteins while ensuring the analyte and IS remain in the supernatant for analysis.[17]
- **Chromatography:** Retaining and separating a moderately polar compound like **N,N-Diethylnipecotamide** on a traditional C18 column can be challenging, as it may elute too early near the solvent front.[18][19] Therefore, a polar-embedded or polar-endcapped C18 column is chosen. These columns offer enhanced retention for polar analytes under reversed-phase conditions, even with highly aqueous mobile phases, and provide excellent peak shape for basic compounds.[20] Gradient elution is employed to ensure a sharp peak shape and rapid elution, minimizing run time.
- **Mass Spectrometry:** The basic piperidine nitrogen makes **N,N-Diethylnipecotamide** an excellent candidate for Electrospray Ionization in Positive Mode (ESI+).[21] Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion is isolated and fragmented to produce a specific product ion.[22][23] This "transition" is unique to the analyte, effectively filtering out background noise and ensuring specificity.

Workflow Diagram



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Caption: Workflow for **N,N-Diethylnipecotamide** quantification in plasma.

Detailed Protocols

PART 1: Preparation of Solutions

- Analyte and IS Stock Solutions (1.00 mg/mL):
 - Accurately weigh approximately 10.0 mg of **N,N-Diethylnipecotamide** and **N,N-Diethylnipecotamide-d₁₀** reference standards into separate 10.0 mL volumetric flasks.
 - Dissolve and dilute to volume with methanol. Mix thoroughly. These stocks are stored at -20°C.
- Analyte Working Solutions for Spiking:
 - Perform serial dilutions of the 1.00 mg/mL stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.
- Internal Standard (IS) Working Solution (50 ng/mL):
 - Dilute the IS stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation reagent.

PART 2: Preparation of Calibration Standards and QC Samples

- Matrix Spiking:
 - Prepare calibration standards by spiking appropriate amounts of the analyte working solutions into blank human plasma (K₂EDTA). The final spiked volume should not exceed 5% of the plasma volume to avoid matrix effects.
 - A typical calibration curve range could be 1.00 to 1000 ng/mL.
 - Prepare Quality Control (QC) samples in the same manner at a minimum of four levels:
 - LLOQ QC: At the Lower Limit of Quantification (e.g., 1.00 ng/mL)

- Low QC: ~3x LLOQ (e.g., 3.00 ng/mL)
- Mid QC: In the middle of the calibration range (e.g., 100 ng/mL)
- High QC: ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)

PART 3: Plasma Sample Extraction Protocol

- Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
- Allow plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
- Aliquot 50 μ L of plasma into the corresponding labeled tube.
- Add 200 μ L of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.
- Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μ L of the clear supernatant to a 96-well plate or autosampler vials.
- Add 100 μ L of water to each well/vial. Seal the plate/vials.
- The samples are now ready for injection into the LC-MS/MS system.

PART 4: LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

Parameter	Suggested Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column	Polar-Embedded C18, 2.1 x 50 mm, 1.8 μ m
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient Elution	5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MRM Transitions	Analyte:m/z 185.3 \rightarrow 112.1 (Hypothetical transition based on diethylamine fragment loss) IS:m/z 195.3 \rightarrow 122.1 (Hypothetical +10 Da shift)
Source Temperature	500°C
IonSpray Voltage	5500 V
Collision Gas	Nitrogen
Declustering Potential	Optimized for analyte/IS (e.g., 80 V)
Collision Energy	Optimized for analyte/IS (e.g., 25 eV)

Method Validation According to Regulatory Guidelines

A full validation of this method must be performed according to current regulatory guidance from the FDA and/or EMA to ensure its suitability for analyzing clinical samples.[4][6][24] The key validation parameters and their typical acceptance criteria are summarized below.[25][26][27]

Validation Parameter	Purpose	Typical Acceptance Criteria
Selectivity & Specificity	To ensure that endogenous plasma components or other potential contaminants do not interfere with the detection of the analyte or IS.	Response in blank samples (from at least 6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range	To demonstrate a proportional relationship between instrument response and concentration over a defined range.	Calibration curve must have a correlation coefficient (r^2) \geq 0.99. Each back-calculated standard concentration must be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for LLOQ).
Accuracy & Precision	To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in results (precision). Assessed at LLOQ, Low, Mid, and High QC levels, both within a single run (intra-day) and across multiple runs (inter-day).[17]	For QC samples, the mean concentration should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at LLOQ). At least 2/3 of all QCs must meet these criteria.
Matrix Effect	To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.	The IS-normalized matrix factor calculated from at least 6 different sources of plasma should have a %CV \leq 15%.
Recovery	To determine the efficiency of the extraction process.	Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable.
Stability	To ensure the analyte is stable in the biological matrix and	Mean concentration of stability samples must be within $\pm 15\%$

processed samples under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note details a robust, selective, and sensitive LC-MS/MS method for the quantification of **N,N-Diethylnipecotamide** in human plasma. The protocol, from sample preparation to instrumental analysis, is designed for high-throughput environments and is grounded in established scientific principles. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic assessments in all phases of drug development.

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